N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide
Overview
Description
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Scientific Research Applications
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the biological mechanisms of quinazolinone derivatives and their interactions with cellular targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of quinazolinone-based molecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Formation of the Benzamide Moiety: The benzamide moiety is formed by coupling the quinazolinone intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazolinones, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)propionamide
- N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)butyramide
Uniqueness
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclopropyl group and the benzamide moiety contributes to its enhanced stability and potential therapeutic efficacy compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-(4-oxoquinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-13-7-8-13)12-5-9-14(10-6-12)21-11-19-16-4-2-1-3-15(16)18(21)23/h1-6,9-11,13H,7-8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCNWWKHNYYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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